molecular formula C26H38FeNP B12450288 cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron

cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron

Cat. No.: B12450288
M. Wt: 451.4 g/mol
InChI Key: DAJOTWIFZSBOSV-GWSURVETSA-N
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Description

Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron is a complex organometallic compound It consists of a cyclopentane ring, a diphenylphosphanyl group, and an iron center coordinated with N,N-dimethylethanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron typically involves the coordination of iron with the ligand (1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where the diphenylphosphanyl group or N,N-dimethylethanamine can be replaced with other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various ligands like phosphines, amines, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of new organometallic compounds with different ligands.

Scientific Research Applications

Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron has several scientific research applications, including:

    Catalysis: It can serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Coordination Chemistry: It is used to study the coordination behavior of iron with different ligands and to understand the electronic and steric effects of the ligands.

Mechanism of Action

The mechanism by which cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron exerts its effects involves the coordination of the iron center with the ligands. The iron center can participate in various redox reactions, facilitating electron transfer processes. The diphenylphosphanyl group and N,N-dimethylethanamine provide steric and electronic effects that influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific application, such as catalysis or medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Another iron-containing organometallic compound with a cyclopentadienyl ligand.

    Iron(II) chloride: A simpler iron compound used in various chemical reactions.

    Ferrocene: A well-known organometallic compound with a sandwich structure.

Uniqueness

Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron is unique due to its specific ligand arrangement and the presence of both phosphanyl and amine groups. This combination provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.

Properties

Molecular Formula

C26H38FeNP

Molecular Weight

451.4 g/mol

IUPAC Name

cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron

InChI

InChI=1S/C21H28NP.C5H10.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-5H2;/t17-,20?,21?;;/m1../s1

InChI Key

DAJOTWIFZSBOSV-GWSURVETSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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